molecular formula C11H6OSSe B12658094 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one CAS No. 143810-62-2

2H-Selenolo(3,2-g)(1)benzothiopyran-2-one

Cat. No.: B12658094
CAS No.: 143810-62-2
M. Wt: 265.20 g/mol
InChI Key: WMQXBAYFXCMDEZ-UHFFFAOYSA-N
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Description

2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is a heterocyclic compound that contains selenium and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method involves the reaction of selenophenol with a suitable thioketone under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2H-Selenolo(3,2-g)(1)benzothiopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzothiopyran derivatives .

Scientific Research Applications

2H-Selenolo(3,2-g)(1)benzothiopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one exerts its effects is related to its ability to interact with biological molecules. Selenium atoms within the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Selenopheno(3,2-g)-1-benzothiopyran-2-one
  • 2H-Chromeno(3,2-g)-1-benzothiopyran-2-one
  • 2H-Thiopheno(3,2-g)-1-benzothiopyran-2-one

Uniqueness

2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and potential therapeutic applications .

Properties

CAS No.

143810-62-2

Molecular Formula

C11H6OSSe

Molecular Weight

265.20 g/mol

IUPAC Name

selenopheno[3,2-g]thiochromen-2-one

InChI

InChI=1S/C11H6OSSe/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H

InChI Key

WMQXBAYFXCMDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)SC2=CC3=C(C=C[Se]3)C=C21

Origin of Product

United States

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